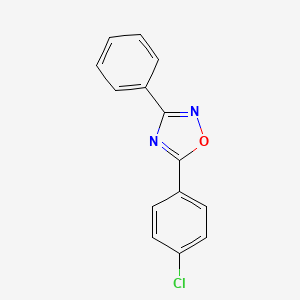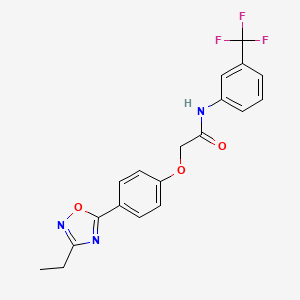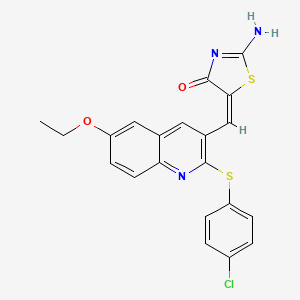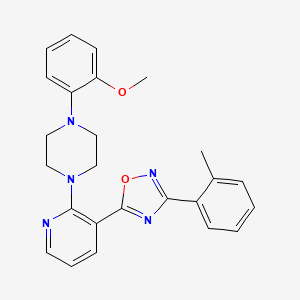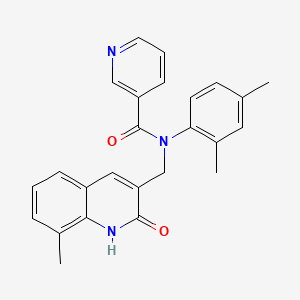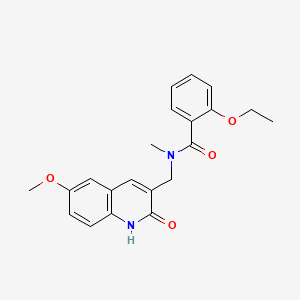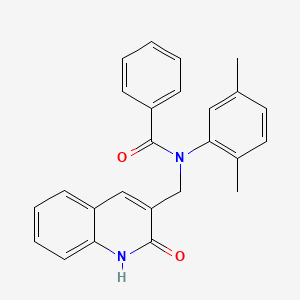
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as DMBQ, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), both of which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of pro-inflammatory cytokines in animal models, suggesting that it may have anti-inflammatory effects. Additionally, this compound has been shown to reduce the expression of genes involved in angiogenesis, which is the process by which new blood vessels are formed. This suggests that this compound may have anti-angiogenic effects, which could be beneficial in cancer therapy.
实验室实验的优点和局限性
One advantage of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is that it is readily available and has a high purity. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its potential therapeutic applications.
未来方向
There are many potential future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One area of research could be to further explore its mechanism of action and identify additional targets for its activity. Another area of research could be to explore its potential applications in other disease areas, such as neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis method of this compound to improve yield and purity. Overall, this compound is a promising compound that has the potential to be a valuable tool in scientific research and may have therapeutic applications in cancer and inflammatory diseases.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-3-(chloromethyl)quinoline in the presence of a base. The resulting compound is then reacted with benzoyl chloride to yield this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.
科学研究应用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models, suggesting that it may have therapeutic potential for inflammatory diseases.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-12-13-18(2)23(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-22(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXINOTRFFPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)
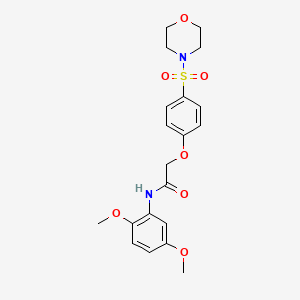
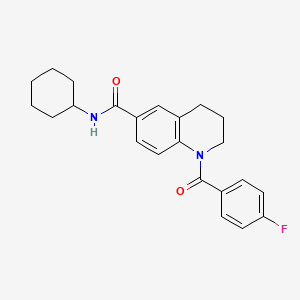
![3,4,5-triethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702963.png)
![N-[3-(morpholin-4-yl)propyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702968.png)
